molecular formula C12H15N3O3 B14902981 n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide

n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide

Cat. No.: B14902981
M. Wt: 249.27 g/mol
InChI Key: ZJVDSPCHZGEYEM-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide is an organic compound with the molecular formula C12H15N3O3 This compound is notable for its unique structure, which includes a cyclopropyl group, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-methyl-3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide
  • n-Cyclopropyl-2-((2-hydroxy-5-nitrophenyl)amino)acetamide
  • n-Cyclopropyl-2-((2-hydroxy-3-nitrophenyl)amino)acetamide

Uniqueness

n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This compound’s cyclopropyl group also contributes to its distinct reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-cyclopropyl-2-(2-methyl-3-nitroanilino)acetamide

InChI

InChI=1S/C12H15N3O3/c1-8-10(3-2-4-11(8)15(17)18)13-7-12(16)14-9-5-6-9/h2-4,9,13H,5-7H2,1H3,(H,14,16)

InChI Key

ZJVDSPCHZGEYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NCC(=O)NC2CC2

Origin of Product

United States

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